3,3,4-Trimethylpent-1-yne
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Overview
Description
3,3,4-Trimethylpent-1-yne is an organic compound with the molecular formula C8H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes three methyl groups attached to a pent-1-yne backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction of 3,3,4-trimethylpentan-2-one with acetylene in the presence of a strong base can yield this compound . Another method involves the oxidative-reductive dimerization of simpler alkynes .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically uses a platinum catalyst under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethylpent-1-yne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Platinum or palladium catalysts, hydrogen gas, and moderate temperatures.
Oxidation: Potassium permanganate or ozone, often in aqueous or organic solvents.
Substitution: Halogens or other electrophiles, often in the presence of a Lewis acid catalyst.
Major Products
Hydrogenation: 3,3,4-Trimethylpentane.
Oxidation: 3,3,4-Trimethylpentan-2-one or related diketones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3,4-Trimethylpent-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,4-trimethylpent-1-yne involves its interaction with various molecular targets. The triple bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of intermediates that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,4-Trimethylpent-1-ene: Similar structure but with a double bond instead of a triple bond.
3,4,4-Trimethylpent-1-yne: A positional isomer with a different arrangement of methyl groups.
2,3,3,8,8,9-Hexamethyldeca-4,6-diyne: A more complex alkyne with additional methyl groups and a longer carbon chain.
Uniqueness
3,3,4-Trimethylpent-1-yne is unique due to its specific arrangement of methyl groups and the presence of a triple bond. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its unique structure also makes it a valuable building block in organic synthesis and industrial applications .
Properties
Molecular Formula |
C8H14 |
---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3,3,4-trimethylpent-1-yne |
InChI |
InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3 |
InChI Key |
CBPKEZGAMKAZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C#C |
Origin of Product |
United States |
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